molecular formula C10H9NO2 B078529 3-Allylbenzoxazol-2(3H)-one CAS No. 13444-14-9

3-Allylbenzoxazol-2(3H)-one

Cat. No.: B078529
CAS No.: 13444-14-9
M. Wt: 175.18 g/mol
InChI Key: JOYZQLOOESWHTK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Allylbenzoxazol-2(3H)-one is a heterocyclic organic compound that features a benzene ring fused with an oxazoline ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Allylbenzoxazol-2(3H)-one can be achieved through several methods. One common approach involves the Hofmann rearrangement of salicylamide using trichloroisocyanuric acid as a chlorinating agent . This method is advantageous due to its high yield and efficiency. The reaction conditions typically involve the use of organic solvents such as acetone or acetonitrile, and the reaction is carried out under controlled temperature and pressure to ensure the desired product is obtained.

Industrial Production Methods: In an industrial setting, the continuous-flow Hofmann rearrangement is often employed for the large-scale production of this compound . This method allows for the preparation of hundreds of grams of the compound over a working day, making it suitable for commercial applications.

Chemical Reactions Analysis

Types of Reactions: 3-Allylbenzoxazol-2(3H)-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound to enhance its biological activity or to create new derivatives with improved properties.

Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents such as hydrogen peroxide and reducing agents like sodium borohydride. Substitution reactions often involve the use of halogenating agents such as N-bromosuccinimide or N-chlorosuccinimide .

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions can produce amine derivatives. Substitution reactions typically result in halogenated products.

Scientific Research Applications

3-Allylbenzoxazol-2(3H)-one has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it has been studied for its antibacterial and antiviral properties . In medicine, it shows potential as a therapeutic agent for treating various diseases, including bacterial infections and viral infections .

Comparison with Similar Compounds

3-Allylbenzoxazol-2(3H)-one can be compared with other similar compounds such as 2-Benzoxazolinone and 3-methyl-2-Benzoxazolinone . While these compounds share a similar core structure, this compound is unique due to the presence of the allyl group, which enhances its biological activity and makes it more versatile for various applications.

List of Similar Compounds:

Properties

IUPAC Name

3-prop-2-enyl-1,3-benzoxazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO2/c1-2-7-11-8-5-3-4-6-9(8)13-10(11)12/h2-6H,1,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOYZQLOOESWHTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1C2=CC=CC=C2OC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80158699
Record name 2-Benzoxazolinone, 3-allyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80158699
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.18 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13444-14-9
Record name 2-Benzoxazolinone, 3-allyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013444149
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Benzoxazolinone, 3-allyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80158699
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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